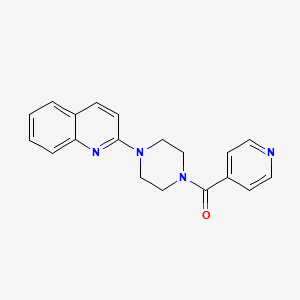

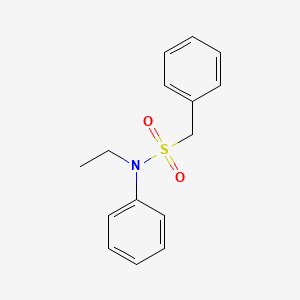

2-(4-isonicotinoyl-1-piperazinyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(4-isonicotinoyl-1-piperazinyl)quinoline derivatives involves multi-step chemical processes, including alkylation, arylation, acylation, and reductive amination. These methods yield polyfunctionalized heterocyclic compounds with pharmacological interest. For example, Desai et al. (2017) reported the synthesis of novel derivatives through reactions characterized by FT-IR, 1H-NMR, 13C-NMR, and LCMS, further elucidated by single crystal X-ray diffraction studies (Desai et al., 2017).

Molecular Structure Analysis

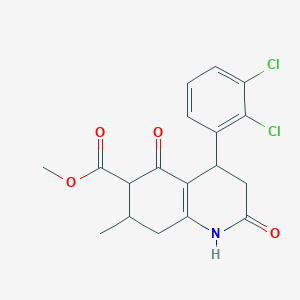

The molecular structure of these compounds reveals that the piperazine ring often adopts a chair conformation, with the aldehyde group being twisted with respect to the quinoline group due to the bulky piperazinyl group present in the ortho position. This structural conformation is crucial for the compound's chemical behavior and interactions. Desai et al. (2017) detailed the structural nuances using crystallography, showing various intermolecular interactions that lead to distinct supramolecular architectures (Desai et al., 2017).

Chemical Reactions and Properties

2-(4-Isonicotinoyl-1-piperazinyl)quinoline participates in a range of chemical reactions, including its use as a building block for the synthesis of more complex molecules. Its chemical properties, such as reactivity with other compounds and participation in formation reactions, underscore its utility in creating pharmacologically relevant molecules. The work by Gouda and El-Bana (2023) illustrates the compound's versatility in forming heterocyclic compounds with potential pharmacological applications (Gouda & El-Bana, 2023).

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Serotonin and Dopamine Uptake Inhibition : 2-(1-piperazinyl)quinoline, a compound related to 2-(4-isonicotinoyl-1-piperazinyl)quinoline, has been found to inhibit the uptake of serotonin and dopamine into rat striatal tissue, suggesting potential serotonergic and dopaminergic effects in the central nervous system (Medon, Leeling, & Phillips, 1973).

Serotonin Metabolism Influence : Quipazine, another similar compound, impacts several parameters of serotonin metabolism in the rat brain, indicating potential effects on monoamine oxidase and serotonin reuptake (Fuller et al., 1976).

Pharmacological Development

Antidepressant Potential : The design and synthesis of 4-phenylquinoline derivatives, including modifications at the 2-position of the quinoline ring, have demonstrated potential antidepressant activity, showcasing the versatility of quinoline derivatives in drug development (Alhaider, Abdelkader, & Lien, 1985).

Analgesic Properties : A series of compounds including (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, with structural similarity to 2-(4-isonicotinoyl-1-piperazinyl)quinoline, have been developed with notable analgesic properties, further illustrating the therapeutic potential of quinoline derivatives (Manoury et al., 1979).

Antimicrobial Activity : Research on various quinolone antimicrobials, which share structural similarities with 2-(4-isonicotinoyl-1-piperazinyl)quinoline, has provided insight into their interaction with metal ions, influencing solubility, pharmacokinetics, and bioavailability. This highlights the importance of metal complexes in enhancing the activity of quinolone-based compounds (Uivarosi, 2013).

Potential Applications in Diagnostics and Imaging

- Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized, indicating potential as DNA-specific fluorescent probes. This research points towards the use of quinoline derivatives in biochemical diagnostics and molecular imaging (Perin et al., 2011).

Zukünftige Richtungen

The future directions for “2-(4-isonicotinoyl-1-piperazinyl)quinoline” and similar compounds are promising. Quinoline and quinolone moieties have been used as a scaffold for drug development for more than two centuries and continue to inspire the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities . There is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies .

Eigenschaften

IUPAC Name |

pyridin-4-yl-(4-quinolin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-19(16-7-9-20-10-8-16)23-13-11-22(12-14-23)18-6-5-15-3-1-2-4-17(15)21-18/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPUIBLIRIJKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795037 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Isonicotinoyl-1-piperazinyl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)